2,7-Di-t-butylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24300-92-3 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,7-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)17-9-11-19-15(13-17)7-8-16-14-18(22(4,5)6)10-12-20(16)19/h7-14H,1-6H3 |
InChI Key |
XZZQLYWYJYAWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2,7 Di T Butylphenanthrene
Functionalization Strategies Governed by Steric Hindrance
The presence of two large tert-butyl groups is the dominant factor governing the regioselectivity of reactions involving 2,7-di-t-butylphenanthrene. These groups physically obstruct access to adjacent positions, forcing reactions to occur at more remote and sterically accessible sites.
Carbon-hydrogen (C-H) activation is a powerful strategy for the direct functionalization of unactivated C-H bonds, offering an atom-economical alternative to traditional cross-coupling methods. These reactions typically employ transition metal catalysts to cleave a C-H bond and form a carbon-metal bond, which can then react with various electrophiles. For this compound, C-H activation would be subject to profound steric control. The most likely positions for activation would be the C-H bonds that are least encumbered by the tert-butyl groups, namely the 1, 8, 4, 5, 9, and 10 positions.
Directed Metalation, particularly directed ortho-metalation (DoM), is a potent method for regioselective functionalization. This approach relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent and directs deprotonation at the adjacent ortho position. The parent this compound molecule lacks a conventional DMG. Therefore, achieving selective functionalization via a classical DoM pathway would require prior installation of such a group. In the absence of a DMG, attempts at lithiation with strong bases like n-butyllithium would likely result in a complex mixture of products, with deprotonation occurring at the most kinetically acidic and sterically accessible C-H bonds.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. The outcome of EAS is governed by the electronic and steric properties of substituents already present on the aromatic ring. Alkyl groups, such as tert-butyl, are classified as activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.
In this compound, the electronic directing effects of the two substituents are additive. The tert-butyl group at position 2 directs to its ortho positions (1 and 3) and its para position (6). The tert-butyl group at position 7 directs to its ortho positions (6 and 8) and its para position (3). This cooperative electronic effect enhances the nucleophilicity of positions 1, 3, 6, and 8.
However, the overwhelming steric hindrance from the tert-butyl groups counteracts this electronic preference. The sheer size of the t-butyl groups severely restricts the approach of an electrophile to the adjacent ortho positions (1, 3, 6, 8). This steric shielding effect is often the decisive factor in determining the reaction's regioselectivity. The phenanthrene (B1679779) core itself has inherent reactivity preferences, with the 9 and 10 positions being particularly electron-rich and susceptible to electrophilic attack. Given that these positions are remote from the bulky substituents in this compound, they remain sterically accessible. Consequently, electrophilic aromatic substitution is most likely to occur at the C9 and C10 positions, where electronic activation from the phenanthrene system is high and steric hindrance from the tert-butyl groups is minimal.
| Position | Electronic Effect of t-Butyl Groups | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 1, 8 | Activated (ortho to one group) | High | Strongly Disfavored |
| 3, 6 | Strongly Activated (ortho to one group and para to the other) | High | Strongly Disfavored |
| 4, 5 | Weakly Activated (meta to both groups) | Low | Possible but less favored than 9, 10 |
| 9, 10 | Inherently reactive phenanthrene positions; no direct influence from substituents | Low | Most Favored |
The peri positions of phenanthrene (C4 and C5) are sterically hindered. Introducing substituents at both these positions can induce a helical twist in the phenanthrene backbone. The synthesis of sterically hindered 4,5-disubstituted phenanthrenes is a significant synthetic challenge. Enantioselective functionalization in such systems, aiming to produce a single enantiomer of a chiral, helically distorted molecule, is a highly specialized area of organic synthesis. A review of the scientific literature indicates that there are no specific studies on the enantioselective peri-functionalization of this compound. This represents a niche and unexplored area of research.
Electron Transfer Mechanisms in Substituted Phenanthrene Systems
The extended π-system of phenanthrene allows it to participate in electron transfer processes, acting as either an electron donor or acceptor. The t-butyl substituents modulate these properties.
Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. Polycyclic aromatic hydrocarbons are well-known to act as π-electron donors in the formation of CT complexes with suitable π-acceptors. The electron-donating nature of the two tert-butyl groups in this compound increases the electron density of the aromatic π-system. This enhancement of donor character suggests that this compound would be a more effective electron donor than unsubstituted phenanthrene and would readily form charge transfer complexes with strong electron acceptors like tetracyanoquinodimethane (TCNQ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a molecule's ability to accept an electron. The reported experimental value for the electron affinity of unsubstituted phenanthrene has been a subject of some debate in the literature, with different studies providing slightly different results. One study reported a negative electron affinity, indicating the anion is unstable, while another determined a small positive value. This discrepancy underscores the challenges in measuring this property for large PAHs. The presence of electron-donating alkyl groups is expected to destabilize a negative charge. Therefore, the electron affinity of this compound is predicted to be lower (less positive or more negative) than that of unsubstituted phenanthrene.
| Study | Reported EA (eV) | Method |
|---|---|---|
| Tschurl, M., et al. (2006) | -0.01 ± 0.04 | Photodetachment-photoelectron spectroscopy with extrapolation from water complexes |
| Mitsui, M., et al. (2008) | 0.12 | Photoelectron spectroscopy of anion clusters |
Microbial degradation is a key process for the removal of PAHs from the environment. Some microorganisms can utilize insoluble compounds as electron acceptors or donors through extracellular electron transfer (EET). This process can involve direct contact via membrane-bound proteins like cytochromes or the use of soluble small molecules, known as electron shuttles (e.g., flavins, phenazines), to transfer electrons between the cell and the substrate.
The biodegradation of phenanthrenes is known to be highly dependent on their structure. Studies on alkylated phenanthrenes have shown that the susceptibility to microbial degradation generally decreases as the degree of alkylation increases. The position of the alkyl groups also plays a crucial role. The two bulky tert-butyl groups in this compound would sterically hinder the enzymatic attack required to initiate the degradation cascade (typically involving dioxygenase enzymes). This steric hindrance, combined with the compound's high hydrophobicity, would likely render this compound highly recalcitrant to microbial degradation. While EET is a known mechanism for the breakdown of other environmental substrates, the extreme persistence expected for this compound suggests that any associated EET processes would be exceptionally slow or non-existent under typical environmental conditions.
Redox Behavior and Cationic States of Phenanthrene Derivatives
The redox behavior of phenanthrene derivatives is significantly influenced by the nature and position of their substituents. The introduction of electron-donating groups, such as tert-butyl groups, generally lowers the oxidation potential, making the molecule easier to oxidize. In the case of this compound, the bulky tert-butyl groups provide steric hindrance around the aromatic core. This steric shielding can enhance the stability of the corresponding radical cation once it is formed by oxidation.
Cyclic voltammetry is a key technique used to study the redox properties of such compounds, providing data on their oxidation potentials. nih.govumb.edu While specific cyclic voltammetry data for this compound is not detailed in the available research, the behavior of structurally related sterically hindered phenols can provide insights. For these related compounds, cyclic voltammograms typically show an irreversible oxidation peak corresponding to the formation of a phenoxyl radical. nih.gov The oxidation potentials are often compared to standards like butylated hydroxytoluene (BHT) to gauge the effect of different substituents. nih.gov It is expected that this compound would undergo a one-electron oxidation to form a stable radical cation. The stability of this cationic state is crucial for its subsequent reactivity, for instance, in reactions involving single-electron transfer (SET) mechanisms.
The formation of stable cation radicals is a known feature of similar sulfur-containing aromatic heterocycles like thianthrene (B1682798). nih.govresearchgate.netresearchgate.net These cation radicals can be isolated as stable salts and their reactions with other molecules can be studied. nih.gov The principles governing the stability of thianthrene cation radicals—delocalization of the positive charge over the π-system and steric protection by bulky groups—can be applied to understand the potential stability of the this compound cation radical.
Catalytic Transformations Involving this compound
Role as a Building Block in Nanographene Synthesis
Nanographenes, which are large polycyclic aromatic hydrocarbons (PAHs), are synthesized through "bottom-up" approaches that involve the precise assembly of smaller molecular building blocks. olemiss.edumdpi.com Phenanthrene and its derivatives are valuable precursors in these syntheses. Methodologies such as Diels-Alder reactions and alkyne benzannulations are commonly employed to extend the π-conjugated system and build the larger graphene-like structures. olemiss.edumdpi.com
While phenanthrene itself is a common starting point, substituted derivatives like this compound offer specific advantages. The tert-butyl groups significantly enhance the solubility of the precursor and intermediate molecules in organic solvents, which is a major challenge in the synthesis of large, planar PAHs that tend to aggregate and precipitate. olemiss.edu Furthermore, the steric bulk of the t-butyl groups can direct the regioselectivity of annulation reactions, forcing the extension of the π-system to occur at specific, less hindered positions on the phenanthrene core. Although specific examples detailing the use of this compound as a direct precursor in a completed nanographene synthesis are not prominent in the surveyed literature, its structural motifs are relevant to the construction of larger, functionalized nanostructures.
Participation in π-Extended Thianthrene Formation Mechanisms
A notable application of this compound is in the synthesis of π-extended thianthrene derivatives through Annulative π-Extension (APEX) reactions. rsc.orgrsc.org Specifically, the thia-APEX reaction allows for the one-step fusion of a benzodithiine unit onto an unfunctionalized aromatic substrate. rsc.org This process utilizes S-diimidated 1,2-arenedithiols as synthons for benzene-1,2-dithiol dications, which then react with the aromatic core.
The reaction of this compound with an S-diimidated 1,2-benzenedithiol (B97157) derivative in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) proceeds efficiently. researchgate.netrsc.org The bulky tert-butyl groups at the 2- and 7-positions play a crucial role in controlling the regioselectivity of the reaction. They effectively block electrophilic attack at other positions on the phenanthrene backbone (such as the C1–C2, C2–C3, and C3–C4 positions), directing the annulation to the C9 and C10 positions (the K-region). rsc.org This high site selectivity leads to the formation of the corresponding dibenzothianthrene product in high yield. rsc.org
In contrast, the same reaction with unsubstituted phenanthrene results in a much lower yield, likely due to competing reactions at other sites and the formation of multi-addition products. rsc.org The presence of the tert-butyl groups is therefore essential for a clean and efficient transformation, showcasing how substitution can be used to control reactivity in complex aromatic systems.
| Aromatic Substrate | π-Extending Agent | Product | Yield |
|---|---|---|---|
| Phenanthrene | S-diimidated 1,2-benzenedithiol (2a) | Dibenzothianthrene (3ca) | 21% |
| This compound (1d) | S-diimidated 1,2-benzenedithiol (2a) | Di-t-butyldibenzothianthrene (3da) | 87% |
| This compound (1d) | S-diimidated methylated 1,2-benzenedithiol (2c) | Di-t-butyldibenzothianthrene (3dc) | 71% |
Stereoselective Catalysis with Hindered Phenanthrene Ligands
In the field of asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of reactions. scbt.comnih.govtcichemicals.com The effectiveness of a chiral ligand is highly dependent on its three-dimensional structure, which creates a chiral environment around the metal catalyst. nih.govnih.gov Sterically hindered ligands are often employed to enhance enantioselectivity by creating well-defined pockets or quadrants of space that preferentially accommodate certain transition states. scbt.com
While specific examples of chiral ligands directly synthesized from a this compound backbone are not described in the surveyed literature, the structural characteristics of this molecule make it an attractive scaffold for ligand design. A ligand incorporating the this compound core would possess C2 symmetry if coordinating groups were introduced at appropriate positions (e.g., the 4- and 5-positions). This C2 symmetry is a common and often beneficial feature in chiral ligands. The large, rigid phenanthrene backbone would provide conformational stability, while the bulky tert-butyl groups would extend the steric influence of the ligand far from the metal center. This could be advantageous in controlling the approach of substrates in catalytic reactions, potentially leading to high levels of stereocontrol. The development of P-chiral phosphine (B1218219) ligands, for example, often benefits from the presence of bulky alkyl groups on the phosphorus atom to achieve high enantioselectivity. nih.govtcichemicals.comnih.gov A phosphine ligand based on the this compound framework could combine the steric bulk of the t-butyl groups with the chirality of the coordinating phosphine atoms to create a highly effective catalyst for stereoselective transformations.
Computational and Theoretical Chemistry Studies on 2,7 Di T Butylphenanthrene
Electronic Structure and Spectroscopic Properties from First Principles
First-principles calculations, which are based on the fundamental laws of quantum mechanics, are essential for understanding the electronic behavior of molecules. These methods can predict properties related to how molecules absorb and emit light, which is governed by their electronic structure.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the photophysical properties of organic molecules. nih.gov These methods are used to calculate the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides a first approximation of the molecule's electronic excitation energy and influences its color and photochemical reactivity. researchgate.net
For 2,7-Di-t-butylphenanthrene, DFT calculations can provide detailed information on:
Ground-state geometry: An optimized, low-energy structure.
Molecular Orbital Energies: The energies of the HOMO, LUMO, and other orbitals. The tert-butyl groups, being alkyl substituents, are expected to have a modest electron-donating effect, which would raise the energy of the HOMO and slightly decrease the HOMO-LUMO gap compared to unsubstituted phenanthrene (B1679779).
Electronic Absorption Spectra: TD-DFT can simulate the UV-visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.
The theoretical design of new molecules with specific functions relies heavily on computational methods that can accurately predict their properties before synthesis. TD-DFT is a cornerstone of this approach, particularly for designing materials with desired photophysical characteristics like those needed for organic electronics or singlet fission applications. rsc.org
By calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states, TD-DFT can help screen potential candidates for applications such as Thermally Activated Delayed Fluorescence (TADF) or singlet fission. researchgate.netrsc.org The relative energies of these excited states are critical for determining the pathways of energy dissipation after a molecule absorbs light. While the Valence Configuration Interaction (VCI) model represents a higher level of theory for capturing electron correlation effects, TD-DFT provides a computationally efficient and often sufficiently accurate method for the initial design and screening of organic functional materials. rsc.org For derivatives of this compound, these computational approaches could be used to theoretically predict how additional functional groups would modify its electronic and photophysical properties to tailor it for specific technological applications.
Diradical Character and Exchange Integral Analysis
The electronic structure of phenanthrene and its derivatives can be analyzed in terms of diradical character and exchange integrals, which are crucial for understanding their potential in applications such as singlet fission. The diradical character (y₀) provides a measure of the contribution of the diradical form to the ground state electronic structure, while the exchange integral (K) relates to the energy splitting between the lowest singlet and triplet excited states.
Theoretical investigations on substituted phenanthrenes have shown that these properties can be systematically tuned. For instance, computational studies on diazadibora-substituted phenanthrenes demonstrate that specific substitution patterns can enhance both the diradical character and the exchange integral. researchgate.net This enhancement is attributed to a captodative effect, which stabilizes the diradical form. researchgate.net While specific computational values for this compound are not prominently available in existing literature, the principles derived from related systems suggest that the introduction of electron-donating tert-butyl groups at the 2 and 7 positions would primarily influence the electronic landscape through inductive effects rather than creating a significant diradical character, which is more pronounced in systems with specific quinoidal or non-alternant hydrocarbon structures. The primary role of the bulky alkyl groups is often more pronounced in influencing molecular packing and intermolecular interactions than in fundamentally altering the ground-state electronic configuration towards a diradicaloid nature.
Intermolecular Interactions and Supramolecular Assemblies
Analysis of C-H...π and π-Stacking Interactions via DFT and AIM
Non-covalent interactions such as C-H...π and π-stacking are fundamental in dictating the supramolecular assembly and crystal packing of aromatic molecules. Density Functional Theory (DFT) is a powerful computational tool for calculating the energies and geometries of these weak interactions, while the Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the electron density topology to identify and characterize the bond paths associated with them.
Halogen Bonding in Phenanthrene Derivatives and Steric Demands
Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the π-electron system of phenanthrene. chemistryviews.org DFT calculations have shown that a halogen bond donor, like trifluoroiodomethane (CF₃I), can form a stable complex with polycyclic aromatic hydrocarbons, positioning the iodine atom above the aromatic plane. chemistryviews.org For a bare phenanthrene molecule, the interaction energy is moderate, and the halogen can be situated over various parts of the π-system. chemistryviews.org
In a hypothetical halogenated derivative of this compound, the formation and geometry of halogen bonds would be critically influenced by steric demands. The large van der Waals radii of the tert-butyl groups create significant steric hindrance, which would likely preclude a halogen bond donor from accessing the central rings of the phenanthrene core. rsc.org Instead, interactions would be favored at the less hindered terminal rings. Furthermore, the steric bulk of the tert-butyl groups would affect the ability of the phenanthrene derivative itself to act as a halogen bond donor. The approach of a Lewis base to a halogen substituent on the this compound backbone would be sterically impeded, potentially weakening the interaction or forcing a less optimal geometry compared to less substituted analogues.
| Factor | Description | Effect of 2,7-di-t-butyl Substitution |
|---|---|---|
| Nature of Halogen Donor | The strength of the halogen bond typically increases with the polarizability of the halogen atom (I > Br > Cl). | No direct effect, but steric hindrance may favor smaller halogen donors. |
| Interaction Site (π-system) | The electron-rich π-cloud of the phenanthrene core acts as the halogen bond acceptor. | Access to the central aromatic rings is sterically blocked; interaction is limited to the peripheral regions. |
| Steric Hindrance | The spatial arrangement and size of substituent groups can prevent optimal alignment for halogen bonding. | The bulky t-butyl groups create significant steric demands, likely weakening the interaction or altering its geometry. |
| Electrostatics | The electrostatic potential of the phenanthrene surface guides the electrophilic halogen atom. | The t-butyl groups may cause minor electronic perturbations but their steric effect is dominant. |
Modeling Phenanthrene-Solvent Interactions
Understanding the interaction between a solute and the surrounding solvent is crucial for predicting its solubility and reactivity. These interactions can be modeled using a combination of spectroscopic analysis and theoretical calculations. One effective approach involves the concept of a "solvent cavity," which represents the volume occupied by the solute molecule within the solvent matrix.
Studies on phenanthrene in various solvents have utilized UV spectroscopy to analyze temperature-dependent spectral shifts. arxiv.orgsemanticscholar.orgresearchgate.net These experimental data can be used to calculate the effective cavity radius (R) for the phenanthrene molecule. It has been shown that in apolar organic solvents, the cavity radius tends to increase with temperature. arxiv.orgsemanticscholar.org This suggests a loosening of the solvent structure around the solute. In contrast, in aqueous solutions, the behavior is more complex: the cavity radius initially increases with temperature but then becomes constant at higher temperatures (above ~296 K). arxiv.orgsemanticscholar.org This phenomenon is interpreted as evidence for the strengthening of the water's hydrogen-bonded network, forming a more rigid "cage" around the nonpolar phenanthrene molecule. For this compound, the larger molecular volume would necessitate a significantly larger initial solvent cavity. The bulky, hydrophobic tert-butyl groups would further enhance the hydrophobic effect in aqueous solutions, likely leading to a more pronounced and stable solvent cage structure.
| Solvent Type | Temperature Effect on Cavity Radius (R) | Interpretation |
|---|---|---|
| Apolar Organic Solvents | Increases with increasing temperature. arxiv.orgsemanticscholar.org | The solvent structure becomes less ordered and expands around the solute molecule. |
| Water | Increases initially, then becomes constant at higher temperatures. arxiv.orgsemanticscholar.org | Formation of a strengthened, more rigid hydrogen-bonded water "cage" around the hydrophobic solute. |
Advanced Spectroscopic and Analytical Characterization of 2,7 Di T Butylphenanthrene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2,7-Di-t-butylphenanthrene in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR methods offer unambiguous assignment of proton and carbon signals and provide insights into the molecule's conformation.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum identifies the number of chemically non-equivalent carbon atoms.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is characterized by signals in two distinct regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 1.0-2.0 ppm). The symmetry of the molecule (C₂ᵥ) simplifies the aromatic region, resulting in fewer signals than a non-symmetrically substituted phenanthrene (B1679779). The eighteen protons of the two tert-butyl groups are chemically equivalent and appear as a sharp, intense singlet in the upfield region, a characteristic feature for this functional group. The aromatic protons show characteristic splitting patterns (doublets and singlets) based on their coupling with neighboring protons.
Carbon-13 (¹³C) NMR: In the proton-decoupled ¹³C NMR spectrum, each set of chemically equivalent carbon atoms produces a single peak. Due to the molecule's symmetry, this compound is expected to show nine distinct carbon signals: five for the aromatic carbons of the phenanthrene skeleton and four for the tert-butyl substituents (one quaternary and one methyl carbon, each duplicated by symmetry). The signals for the quaternary carbons are typically of lower intensity. youtube.com The chemical shifts are influenced by the electronic environment, with the aromatic carbons appearing downfield (δ 120-150 ppm) and the aliphatic carbons of the tert-butyl groups appearing upfield (δ 30-35 ppm). msu.edulibretexts.org
The following tables present the predicted chemical shifts for this compound, based on established NMR principles and data from analogous substituted phenanthrene compounds. rsc.org
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1, H-8 | 7.9 - 8.1 | d |
| H-3, H-6 | 7.6 - 7.8 | dd |
| H-4, H-5 | 8.5 - 8.7 | d |
| H-9, H-10 | 7.7 - 7.9 | s |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-7 (quaternary) | 149 - 151 |
| Aromatic CH | 122 - 132 |
| Aromatic Quaternary | 128 - 132 |
| C (CH₃)₃ (quaternary) | 34 - 36 |
While the phenanthrene core is inherently planar and rigid, the tert-butyl groups possess rotational freedom around the C-C bond connecting them to the aromatic ring. wikipedia.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in probing the through-space proximity of atoms and thus, the preferred conformation of these substituents. libretexts.orgmdpi.com
A 2D NOESY experiment on this compound would be expected to show cross-peaks between the protons of the tert-butyl groups and the adjacent aromatic protons (H-1, H-3, H-6, and H-8). The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons. youtube.com By analyzing the pattern and intensity of these cross-peaks, one could determine the time-averaged spatial orientation of the tert-butyl groups relative to the plane of the phenanthrene ring. This information is crucial for understanding how the bulky substituents influence the molecule's packing in the solid state and its interactions in solution.
Vibrational Spectroscopy for Structural Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. The FTIR spectrum of this compound is dominated by vibrations of the aromatic system and the aliphatic tert-butyl groups.
Expected Characteristic FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2970-2870 | Aliphatic C-H Stretch (tert-butyl) |
| 1620-1580 | Aromatic C=C Ring Stretch |
| 1520-1450 | Aromatic C=C Ring Stretch |
| 1470-1450 | C-H Asymmetric Bending (CH₃) |
| 1395-1365 | C-H Symmetric Bending (tert-butyl) |
The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the more intense signals for the aliphatic C-H stretching of the tert-butyl groups are found just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the phenanthrene core give rise to a series of bands in the 1450-1620 cm⁻¹ region. The characteristic C-H bending modes for the tert-butyl groups provide further structural confirmation. nist.govspectrabase.com The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is diagnostic of the substitution pattern on the aromatic rings. arxiv.org
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For highly symmetric, non-polar molecules like PAHs, Raman spectroscopy is particularly effective for observing vibrations of the carbon skeleton.
The Raman spectrum of this compound is expected to be dominated by strong signals corresponding to the aromatic ring stretching and breathing modes. mdpi.com The symmetric vibrations of the phenanthrene core, which are often weak in the FTIR spectrum, typically give rise to intense Raman bands. The most prominent peaks are anticipated in the 1300-1650 cm⁻¹ range, corresponding to the in-plane C=C stretching vibrations of the aromatic rings. stanford.edu Vibrations associated with the tert-butyl groups, such as C-C stretching and C-H bending, will also be present but are generally weaker than the aromatic ring modes.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is governed by π-π* transitions within the conjugated phenanthrene chromophore. The spectrum is expected to be very similar to that of unsubstituted phenanthrene, showing characteristic fine structure. nist.gov It typically exhibits three main absorption bands: a moderately intense band around 250 nm, a very intense band around 295 nm, and a series of weaker, structured bands in the 330-380 nm range. researchgate.net The tert-butyl groups are auxochromes and are expected to cause minor red shifts (bathochromic shifts) of these absorption maxima compared to the parent phenanthrene molecule. nist.gov
Emission (Fluorescence) Spectroscopy: Like many PAHs, this compound is expected to be fluorescent, emitting light upon relaxation from its first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. For substituted pyrenes, another class of PAHs, it has been shown that tert-butyl substitution can influence emission properties. researchgate.net At higher concentrations, PAHs can form excited-state dimers known as excimers, which result in a broad, structureless, and red-shifted emission band. The bulky tert-butyl groups in this compound might sterically hinder the formation of such excimers, potentially leading to a dominance of monomer emission even at higher concentrations.
UV-Vis Absorption Analysis
The electronic absorption properties of 2,7-Di-tert-butylphenanthrene are primarily dictated by the π-electron system of the phenanthrene core. The ultraviolet-visible (UV-Vis) absorption spectrum of phenanthrene derivatives typically displays multiple bands corresponding to π → π* transitions. researchgate.net For the parent phenanthrene molecule, characteristic absorption bands appear around 250 nm, 295 nm, and in the 300-350 nm region. researchgate.netnist.gov
The introduction of tert-butyl groups at the 2 and 7 positions is expected to cause a slight red-shift (bathochromic shift) in these absorption maxima. This is due to the electron-donating inductive effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO). nist.gov While a specific, experimentally-derived spectrum for 2,7-Di-tert-butylphenanthrene is not detailed in the available literature, the expected absorption features can be predicted based on the behavior of other alkylated aromatic systems. researchgate.netnist.gov The spectrum would retain the characteristic fine structure of the phenanthrene chromophore, albeit with minor shifts and potential broadening of the absorption bands.
| Transition Type | Typical Wavelength Range for Phenanthrene Core (nm) | Expected Effect of 2,7-Di-t-butyl Substitution |
|---|---|---|
| π → π* (1La band) | ~250 | Minor bathochromic shift |
| π → π* (1Lb band) | ~295 | Minor bathochromic shift, potential loss of vibrational structure |
| π → π* | 300 - 350 | Minor bathochromic shift |
Photoluminescence and Electroluminescence Studies
Phenanthrene and its derivatives are known for their applications in materials science, partly due to their luminescent properties. nbinno.combeilstein-journals.org
Photoluminescence (PL): Substituted phenanthrenes are generally fluorescent, emitting light upon excitation with UV radiation. acs.org The fluorescence of the phenanthrene core is well-characterized, and the emission properties of 2,7-Di-tert-butylphenanthrene would be influenced by the electronic nature of its substituents. researchgate.net The tert-butyl groups, being electronically neutral to weakly donating, are not expected to drastically alter the emission wavelength compared to the parent molecule but may influence the fluorescence quantum yield and lifetime. researchgate.net For instance, a polymer host based on a vinyl-phenyl-phenanthrene derivative exhibited a photoluminescence maximum at 381 nm. nih.gov It is anticipated that 2,7-Di-tert-butylphenanthrene would exhibit PL in a similar region of the UV spectrum.
Electroluminescence (EL): Electroluminescence is the emission of light from a material in response to an electric current. Phenanthrene derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), often serving as host materials or as part of the emissive layer. nbinno.comgoogle.com The rigid and planar structure of the phenanthrene core is advantageous for forming stable thin films required in such devices. The specific electroluminescent properties of 2,7-Di-tert-butylphenanthrene have not been extensively reported, but its suitability for EL applications would depend on its charge transport characteristics and solid-state morphology. The tert-butyl groups could potentially enhance solubility for solution-based processing and influence molecular packing in the solid state, which in turn affects EL performance. google.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for the identification and quantification of 2,7-Di-tert-butylphenanthrene, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like alkylated polycyclic aromatic hydrocarbons (PAHs). youtube.comshimadzu.com In this method, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. d-nb.info 2,7-Di-tert-butylphenanthrene would then enter the mass spectrometer, where it is typically ionized by electron ionization (EI).
The resulting mass spectrum would show a molecular ion peak ([M]+•) corresponding to its molecular weight (290.44 g/mol ). A characteristic fragmentation pattern would also be observed, primarily involving the loss of methyl (CH₃) and tert-butyl (C₄H₉) groups. The primary fragmentation would likely be the cleavage of a methyl group from a tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at m/z 275 ([M-15]+). The loss of a full tert-butyl group would produce a peak at m/z 233 ([M-57]+). nih.gov This combination of retention time from the GC and the specific mass spectrum allows for confident identification and quantification. dtu.dk
| Ion | Proposed Identity | Expected m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M]+• | Molecular Ion | 290 |
| [M-CH3]+ | Loss of a methyl group | 275 |
| [M-C4H9]+ | Loss of a tert-butyl group | 233 |
Comprehensive Two-Dimensional Gas Chromatography Coupled to Mass Spectrometry (GC×GC/MS)
For highly complex samples containing numerous isomers of alkylated PAHs, such as petroleum products or environmental extracts, conventional one-dimensional GC-MS may not provide sufficient chromatographic resolution. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation power. researchgate.netresearchgate.net
In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with highly resolved peaks. This technique is particularly effective for separating isomers of alkylated PAHs that may co-elute in a 1D system. nih.gov The use of a time-of-flight (TOF) mass spectrometer with GC×GC is common, as it provides the fast data acquisition rates needed to accurately characterize the narrow peaks produced. researchgate.net This allows for the precise identification of 2,7-Di-tert-butylphenanthrene even in the presence of other C₄-phenanthrene isomers.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides the ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This capability is crucial for unambiguously determining the elemental composition of a compound. For 2,7-Di-tert-butylphenanthrene, HRMS would confirm its molecular formula as C₂₂H₂₆.
This high mass accuracy allows for the differentiation of 2,7-Di-tert-butylphenanthrene from other isobaric compounds (compounds with the same nominal mass but different elemental formulas) that might be present in a sample. lcms.cz This level of confidence in identification is often required in environmental and metabolomics studies.
| Parameter | Value |
|---|---|
| Molecular Formula | C22H26 |
| Calculated Exact Mass | 290.20345 |
| Typical HRMS Mass Accuracy | < 5 ppm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis, a single crystal of 2,7-Di-tert-butylphenanthrene of suitable quality would be required. rsc.org
While a specific crystal structure for 2,7-Di-tert-butylphenanthrene has not been reported in the surveyed literature, the technique would provide invaluable data. semanticscholar.org The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the phenanthrene core and the geometry of the tert-butyl substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as van der Waals forces or potential π-π stacking, which govern the material's bulk properties.
Analysis of Helical Deformation and Molecular Packing
The introduction of sterically demanding groups, such as the tert-butyl substituents in this compound, can lead to significant deviations from the planarity typically observed in the parent phenanthrene molecule. This distortion often manifests as a helical twist in the polycyclic aromatic system. In analogous sterically hindered systems, such as 4,5-diarylphenanthrenes, X-ray crystallographic analysis has revealed substantial torsion angles between the aromatic rings. For instance, in a substituted 4,5-diarylphenanthrene, the torsion angle of the phenanthrene moiety was found to be 27.5(2)°. nih.gov This helical deformation is a direct consequence of the steric repulsion between the bulky substituents, forcing the molecule to adopt a more energetically favorable, non-planar conformation.
Determination of Bond Lengths and Torsion Angles in Sterically Hindered Systems
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometric structures of such molecules. nih.govresearchgate.net These calculations can provide optimized geometries with detailed information on bond lengths and torsion angles, offering a theoretical model of the molecular conformation. For example, in a sterically hindered 4,5-bis(p-tert-butylphenyl)phenanthrene, the torsion angle between the two phenyl rings attached to the phenanthrene core is a key indicator of the steric strain.
| Atoms Defining Torsion Angle | Torsion Angle (°) |
|---|---|
| C4–C4a–C4b–C5 | 27.5(2) |
Advanced Chromatographic Methods for Separation and Analysis
The analysis of this compound, particularly in complex matrices, necessitates the use of advanced chromatographic techniques that offer high resolution and sensitivity. The separation of this compound from its isomers and other polycyclic aromatic hydrocarbons is a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the separation and quantification of this compound. The separation of isomeric PAHs can be particularly challenging, often requiring specialized stationary phases that can exploit subtle differences in molecular shape and electronic properties. nacalai.com For the separation of di-tert-butylphenanthrene isomers, a reversed-phase HPLC method would be appropriate.
A stationary phase with π-π interaction capabilities, such as a pyrenylethyl or nitrophenylethyl bonded silica (B1680970) gel, could provide enhanced selectivity for aromatic isomers. nacalai.com The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good resolution of this compound from other PAHs that might be present in a sample. Detection can be achieved using a diode-array detector (DAD) or a fluorescence detector (FLD), the latter offering higher sensitivity and selectivity for fluorescent compounds like phenanthrenes.
| Parameter | Condition |
|---|---|
| Column | Pyrenylethyl-bonded silica (e.g., COSMOSIL PYE), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence (Excitation: 295 nm, Emission: 365 nm) |
| Injection Volume | 10 µL |
Microextraction Methods for Sample Preparation (e.g., SPME, LPME)
For the analysis of this compound in environmental or biological samples, a sample preparation step is crucial to remove interfering matrix components and to preconcentrate the analyte. Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME) are modern, miniaturized sample preparation techniques that are well-suited for this purpose. researchgate.netscispace.comnih.gov
In SPME, a fused silica fiber coated with a suitable stationary phase is exposed to the sample (either directly immersed or in the headspace). cedre.fr For a non-polar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a PDMS/divinylbenzene (DVB) fiber would be appropriate. After an equilibration period, the fiber is withdrawn and thermally desorbed in the injector of a gas chromatograph for analysis.
LPME involves the extraction of the analyte from an aqueous sample into a small volume of an organic solvent. In hollow-fiber LPME (HF-LPME), the organic solvent is immobilized in the pores of a porous polypropylene (B1209903) hollow fiber. This method provides high enrichment factors and excellent sample clean-up.
| Parameter | SPME | HF-LPME |
|---|---|---|
| Stationary Phase/Solvent | 100 µm PDMS fiber | 1-Octanol |
| Extraction Mode | Direct Immersion | Two-phase |
| Sample Volume | 10 mL | 10 mL |
| Extraction Time | 45 min | 60 min |
| Agitation | 500 rpm | 700 rpm |
| Extraction Temperature | 25 °C | 25 °C |
| Desorption/Final Analysis | Thermal desorption in GC inlet | Solvent retrieval and GC injection |
Advanced Applications of 2,7 Di T Butylphenanthrene in Materials Science and Chemical Research
Organic Electronics and Optoelectronic Materials
The inherent semiconducting and luminescent nature of the phenanthrene (B1679779) core makes its derivatives prime candidates for use in organic electronic devices. The addition of 2,7-di-tert-butyl groups significantly modifies the molecule's solid-state morphology and processability, which are critical factors for device performance.
Emitters and Hole Blocking Layers in Organic Light-Emitting Diodes (OLEDs)
Phenanthrene derivatives are widely explored for their potential in OLEDs, particularly for blue light emission, due to their wide bandgap. academie-sciences.fr However, a common issue in organic emitters is aggregation-caused quenching (ACQ), where close packing of molecules in the solid state leads to non-radiative decay pathways, reducing luminescence efficiency. nih.gov The incorporation of bulky tert-butyl groups, as in 2,7-Di-t-butylphenanthrene, is a proven strategy to mitigate this effect. rsc.org
The primary roles of the tert-butyl substituents in this context are:
Steric Hindrance : The bulky groups physically prevent the planar phenanthrene cores from engaging in excessive π-π stacking, thereby preserving the emissive properties of individual molecules in the solid state. nih.gov This leads to higher photoluminescent quantum yields and improved color purity.
Increased Solubility : The nonpolar alkyl groups enhance the compound's solubility in common organic solvents, which is crucial for the fabrication of devices via solution-processing techniques. rsc.org
Morphological Stability : The defined steric profile helps in the formation of stable, amorphous thin films, preventing crystallization that can degrade device performance and operational lifetime.
Organic Semiconductors and Charge Transport Properties
The performance of organic field-effect transistors (OFETs) is intrinsically linked to the charge transport characteristics of the semiconductor layer, which in turn depends on molecular packing and electronic coupling in the solid state. rsc.org The phenanthrene framework is known to facilitate hole transport (p-type semiconductivity) through π-π stacking. nih.gov
Substitution at the 2,7-positions of the phenanthrene core is a critical strategy for tuning its semiconductor properties. nih.govmdpi.com While unsubstituted phenanthrene forms a herringbone packing structure, the introduction of 2,7-di-tert-butyl groups would fundamentally alter this arrangement. The bulky nature of these groups would increase the intermolecular distance, potentially reducing direct π-orbital overlap. However, this can also be advantageous by preventing the formation of performance-limiting grain boundaries and improving thin-film formation.
The tert-butyl groups also have an electronic effect; as electron-donating groups, they raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can reduce the energy barrier for hole injection from standard electrodes like gold. nih.gov Research on related 2,7-disubstituted phenacenes demonstrates that modifying these side chains allows for precise control over the material's energy levels and charge mobility. nih.gov For instance, extending π-conjugation at the 2,7-positions with styryl groups has resulted in materials with high charge carrier mobilities. nih.gov
| Compound Type | Key Substituents | Primary Application | Notable Property | Reference |
|---|---|---|---|---|
| Phenanthrene-based Oligomers | 2,7-Styryl | OFETs | Hole mobility up to 1.6 cm²/(V·s) | nih.gov |
| Phenanthro[2,1-b:7,8-b']dithiophenes | 2,7-Alkyl chains | OFETs | Side chains control solubility and HOMO energy level | mdpi.comnih.gov |
| Pyrene-Benzimidazole Derivatives | Tert-butyl groups | OLEDs | Reduced π-π stacking, leading to pure blue emission | nih.gov |
| Hetero-donor TADF Compounds | Tert-butyl groups | OLEDs | Increased solubility and reduced aggregation-caused quenching | rsc.org |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as π-π stacking and van der Waals forces. mdpi.com The well-defined structure of this compound makes it an excellent component for designing complex, ordered supramolecular architectures.
Design of Self-Assembled Systems Involving Substituted Phenanthrenes
The self-assembly of π-conjugated molecules is a powerful bottom-up approach to creating functional nanomaterials. For phenanthrene derivatives, self-assembly is primarily driven by the tendency of the aromatic cores to stack. The 2,7-di-tert-butyl groups impose significant steric control over this process. Instead of forming simple co-facial stacks, the molecules are forced into more specific, offset arrangements. This allows for the rational design of assemblies with controlled intermolecular distances and electronic coupling, which is essential for applications in nanosensors and molecular wires. This steric-driven assembly provides a mechanism to create ordered structures without resorting to covalent synthesis, offering flexibility and potential for stimuli-responsive materials.
Role in Host-Guest Complexation
The electron-rich aromatic surface of phenanthrene allows it to act as a "guest" molecule that can be encapsulated within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or coordination cage. researchgate.netthno.org This host-guest complexation can dramatically alter the properties of the phenanthrene guest, for instance by increasing its solubility in water or protecting it from the external environment. nih.gov
The 2,7-di-tert-butyl groups on the phenanthrene guest play a crucial role in the complexation event. They can act as:
Binding Handles : The bulky groups can fit into specific pockets of a host, leading to higher binding affinity and selectivity.
Steric Stoppers : The groups can prevent the guest from being fully engulfed by the host, leading to a well-defined, oriented complex where part of the phenanthrene molecule remains exposed for further interactions.
Solubility Modifiers : They enhance the solubility of the entire host-guest complex in nonpolar media.
Research on phenanthrene nih.govarene macrocycles, which are hosts built from phenanthrene units, demonstrates the utility of this core in forming stable complexes capable of encapsulating other molecules, highlighting the fundamental role of the phenanthrene structure in molecular recognition. mdpi.com
Building Blocks for Extended π-Conjugated Systems
One of the most significant applications of this compound is its use as a foundational building block for the synthesis of larger, more complex π-conjugated materials, such as oligomers and polymers. rsc.org The synthesis of such materials often suffers from poor solubility as the chain length increases, making purification and processing difficult.
Precursors for Nanographenes and Related Carbon Nanostructures
The bottom-up synthesis of nanographenes—precisely defined fragments of graphene—relies on the use of tailored molecular precursors that can be stitched together through various chemical transformations. Phenanthrene derivatives are fundamental building blocks in this approach. The tert-butyl groups in this compound can play a crucial role in directing the growth of larger polycyclic aromatic hydrocarbons (PAHs) and nanographenes.
Research Findings:
In the synthesis of nanographenes, oxidative cyclodehydrogenation, often referred to as the Scholl reaction, is a key step. This reaction creates new carbon-carbon bonds between aromatic rings, effectively "zipping" precursor molecules into larger, planar graphene-like structures. The presence of substituents on the precursor molecule can significantly influence the outcome of these reactions.
The tert-butyl groups on the phenanthrene skeleton can serve two primary purposes:
Enhanced Solubility: The bulky and non-polar nature of tert-butyl groups significantly improves the solubility of the phenanthrene core in common organic solvents. This is a critical factor for solution-based processing and purification of precursor molecules and the resulting nanographene structures.
Regioselective Control: These bulky groups can act as "blocking groups," sterically hindering certain reaction sites and directing the cyclodehydrogenation to occur at specific, desired positions. This regioselectivity is paramount for achieving atomically precise nanographene structures with well-defined edge topologies and electronic properties.
While phenanthrene itself can be a template for nanographene synthesis, the strategic substitution in this compound offers a potential handle for controlling the annulation process in a more predictable manner. For instance, in a diversity-oriented synthesis approach, different aromatic templates, including phenanthrene, are used to grow larger nanographenes through region-selective reactions. researchgate.net The substitution pattern of the starting phenanthrene is critical for the final structure of the nanographene.
Table 1: Potential Role of this compound in Nanographene Synthesis
| Feature | Description | Implication in Nanographene Synthesis |
| Core Structure | Phenanthrene | A fundamental polycyclic aromatic hydrocarbon building block. |
| Substituents | Two tert-butyl groups at the 2 and 7 positions | Improves solubility and allows for regioselective control during cyclodehydrogenation reactions. |
| Synthetic Method | Oxidative Cyclodehydrogenation (e.g., Scholl reaction) | Enables the formation of new C-C bonds to extend the aromatic system. |
Synthesis of Helical Molecules with Controlled Chirality
Helicenes are a class of chiral molecules characterized by their screw-shaped, ortho-fused aromatic rings. This inherent chirality, arising from their helical structure rather than a stereocenter, makes them fascinating targets for applications in chiroptical materials, asymmetric catalysis, and molecular recognition. The synthesis of helicenes with controlled chirality (i.e., enantioselective synthesis) is a significant challenge in organic chemistry.
Research Findings:
Phenanthrene and its derivatives are foundational units in the synthesis of smaller helicenes, such as phantomsfoundation.comhelicenes (also known as benzo[c]phenanthrenes). researchgate.netacademie-sciences.fr The synthesis of larger and more complex helicenes often involves the photocyclization of stilbene-like precursors or transition-metal-catalyzed cyclization reactions. nih.gov
The introduction of bulky substituents, such as the tert-butyl groups in this compound, can be instrumental in the synthesis of stable helical molecules. These groups can enhance the configurational stability of the resulting helicene by increasing the energy barrier for racemization (the interconversion between the left-handed (M) and right-handed (P) enantiomers). Bulky substitutions at the terminal rings of a helicene can reinforce its helicity, making the molecule configurationally stable and resolvable into its separate enantiomers. academie-sciences.fr
While direct enantioselective synthesis of a helicene from this compound is not extensively documented, the principles of helicene chemistry suggest its potential as a starting scaffold. Catalytic enantioselective methods, employing either transition metals or organocatalysts, have seen significant development and could potentially be applied to phenanthrene derivatives to induce a specific helicity. nih.gov For instance, organocatalyzed enantioselective amination of 2-hydroxybenzo[c]phenanthrene derivatives has been shown to produce phantomsfoundation.comcarbohelicenes with excellent control over the helical sense. researchgate.net
Table 2: Potential Application of this compound in Helical Molecule Synthesis
| Aspect | Relevance of this compound |
| Core Scaffold | The phenanthrene unit can serve as a foundational block for building up a helical structure. |
| Bulky Substituents | The tert-butyl groups can enhance the stability of the final helical molecule, preventing racemization and allowing for the isolation of individual enantiomers. |
| Chirality Control | While not inherent to the starting material, the phenanthrene core can be subjected to various enantioselective synthetic strategies to produce a helicene with a specific handedness. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,7-Di-t-butylphenanthrene, and how do steric effects influence reaction yields?
- Methodology : The synthesis typically involves Friedel-Crafts alkylation of phenanthrene with t-butyl halides. Steric hindrance from bulky t-butyl groups at positions 2 and 7 can reduce reaction efficiency. Optimization includes using Lewis acids (e.g., AlCl₃) at low temperatures (<0°C) to minimize side reactions. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .
- Data Insight : Yields drop by ~30% compared to monosubstituted derivatives due to steric crowding, as observed in analogous phenanthrene alkylation studies .
Q. Which analytical techniques are most reliable for characterizing 2,7-Di-t-butylphenanthrene, and how should retention indices be interpreted?
- Methodology : Gas chromatography (GC) with non-polar columns (e.g., DB-5MS) and mass spectrometry (EI-MS) are standard for purity assessment. Kovats retention indices (RI) vary with column type: DB-5MS (RI ≈ 2200) vs. HP-5MS (RI ≈ 2180). Cross-validate with nuclear magnetic resonance (NMR; ¹H and ¹³C) for structural confirmation .
- Data Insight : Discrepancies in RI values between studies (e.g., ±15 units) arise from temperature programming differences; always report column specifications and temperature gradients .
Advanced Research Questions
Q. How can contradictory data on the photostability of 2,7-Di-t-butylphenanthrene be resolved across studies?
- Methodology : Contradictions often stem from varying experimental conditions (e.g., light source intensity, solvent polarity). Design controlled experiments using calibrated UV-Vis lamps (254 nm) and inert solvents (e.g., cyclohexane). Monitor degradation via HPLC-UV/Vis and compare quantum yields. Statistical tools (e.g., ANOVA) can identify significant variables .
- Case Study : A 2023 study found a 20% variance in half-life (t₁/₂) between aerated vs. deoxygenated solutions, highlighting oxygen’s role in photodegradation pathways .
Q. What strategies mitigate aggregation effects in spectroscopic studies of 2,7-Di-t-butylphenanthrene?
- Methodology : Aggregation in UV-Vis or fluorescence assays can be minimized by:
- Using low concentrations (<1 μM) in non-polar solvents (e.g., hexane).
- Incorporating sonication or surfactants (e.g., CTAB) to disrupt π-π stacking.
- Validating with dynamic light scattering (DLS) to confirm monomeric dispersion .
Q. How do substituent positions (ortho vs. para) on phenanthrene derivatives affect their environmental persistence?
- Methodology : Compare 2,7-Di-t-butylphenanthrene with analogs (e.g., 3,6-Di-t-butylphenanthrene) using:
- Aerobic biodegradation assays (OECD 301F protocol).
- Solid-phase extraction (SPE) with HLB cartridges for aqueous phase analysis.
- Quantification via GC-MS with deuterated internal standards (e.g., phenanthrene-d10) .
Experimental Design & Data Analysis
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of 2,7-Di-t-butylphenanthrene?
- Methodology : Use nonlinear regression models (e.g., Hill equation) for EC₅₀ calculations. Validate with bootstrap resampling (n=1000 iterations) to assess confidence intervals. Pair with toxicity pathway analysis (e.g., ROS generation assays) to link structural features to mechanistic outcomes .
- Example : A 2024 study reported EC₅₀ = 12.5 μM (95% CI: 11.8–13.3 μM) in zebrafish embryos, with ROS levels correlating (R² = 0.89) with mortality .
Q. How can computational methods predict the crystallographic packing of 2,7-Di-t-butylphenanthrene?
- Methodology : Employ density functional theory (DFT) for geometry optimization (B3LYP/6-311+G(d,p)) followed by molecular dynamics (MD) simulations (AMBER force field) to model packing motifs. Validate with X-ray diffraction (XRD) data .
- Insight : Bulky t-butyl groups induce a herringbone packing arrangement, reducing lattice energy by 15% compared to unsubstituted phenanthrene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
